2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1304266-32-7
VCID: VC2902206
InChI: InChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21)
SMILES: C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol

2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid

CAS No.: 1304266-32-7

Cat. No.: VC2902206

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid - 1304266-32-7

Specification

CAS No. 1304266-32-7
Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
IUPAC Name 2-[1-[(4-oxo-3H-quinazolin-2-yl)methyl]pyrrolidin-2-yl]acetic acid
Standard InChI InChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21)
Standard InChI Key BLRNGQYUJMLDKN-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O
Canonical SMILES C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O

Introduction

Chemical Identity and Fundamental Properties

2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid is a heterocyclic compound characterized by its quinazolinone core connected to a functionalized pyrrolidine ring. This compound features a complex molecular architecture that combines two pharmacologically relevant scaffolds.

Physical and Chemical Characteristics

The compound possesses well-defined chemical properties as detailed in Table 1.

Table 1: Key Properties of 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid

PropertyValue
CAS Number1304266-32-7
Molecular FormulaC₁₅H₁₇N₃O₃
Molecular Weight287.31 g/mol
IUPAC Name2-[1-[(4-oxo-3H-quinazolin-2-yl)methyl]pyrrolidin-2-yl]acetic acid
Standard InChIInChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21)
Standard InChIKeyBLRNGQYUJMLDKN-UHFFFAOYSA-N
MDL NumberMFCD19982492
SMILESC1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O

The structural arrangement consists of three principal components: (1) a quinazolin-4(3H)-one core, (2) a pyrrolidine ring, and (3) an acetic acid moiety. The pyrrolidine nitrogen connects to the 2-position of the quinazolinone via a methylene bridge, while the acetic acid group is attached to the 2-position of the pyrrolidine ring .

Structural Analysis

The molecular architecture of 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid warrants detailed examination due to its pharmacological implications.

Structural Features

The compound features a quinazolinone scaffold, which consists of a benzene ring fused with a pyrimidine ring containing two nitrogen atoms. The pyrimidine portion contains a carbonyl group at the 4-position, creating the characteristic 4-oxo-3,4-dihydroquinazolin structure. This core structure is connected to a pyrrolidine ring through a methylene linker, with the pyrrolidine bearing an acetic acid substituent at its 2-position.

Related Structural Analogs

The compound belongs to a broader class of quinazolinone derivatives, many of which demonstrate diverse biological activities. Structurally related compounds include:

  • 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid (CAS: 78754-94-6), which differs in the connectivity pattern between the heterocyclic core and the acetic acid moiety .

  • 2-pyrrolidinylquinazolin-4(3H)-ones, which share the quinazolinone-pyrrolidine connectivity but lack the acetic acid functionality .

  • Various N-substituted quinazolinone derivatives that incorporate different heterocyclic or aliphatic substituents at similar positions .

Future Research Directions

Several promising avenues exist for future research on 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid:

  • Comprehensive Biological Screening: Systematic evaluation of the compound's activities across various biological assays, particularly those related to cancer, inflammation, and neurological disorders.

  • Mechanistic Studies: Investigation of potential mechanisms of action, especially targeting kinases and other enzymes known to interact with quinazolinone derivatives.

  • Structural Modifications: Development of a library of analogs with variations in the quinazolinone core, the pyrrolidine ring, and the acetic acid moiety to establish structure-activity relationships.

  • Computational Studies: Molecular modeling and docking studies to predict binding interactions with potential biological targets and guide structural optimization.

  • Advanced Synthetic Methods: Development of improved synthetic routes for the compound and its derivatives, potentially incorporating green chemistry principles and flow chemistry techniques.

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